BYK204165
Descripción
Propiedades
IUPAC Name |
(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSIDSTHDDAJW-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104546-89-5 | |
| Record name | 1104546-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enigmatic Identity of BYK204165: An Analysis of a Ghost Compound in Drug Discovery
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as BYK204165 remains elusive. No publicly available data exists on its mechanism of action, pharmacological properties, or therapeutic targets. This suggests that this compound is likely an internal identifier for a compound in the early stages of preclinical development that has not yet been disclosed to the public, or potentially an erroneous designation.
The absence of any published research or clinical data makes it impossible to provide an in-depth technical guide on the core mechanism of action of this compound as requested. The journey of a compound from initial discovery to clinical application is a long and arduous one, with many candidates failing to advance beyond the initial stages of research. It is common for pharmaceutical and biotechnology companies to assign internal codes to these early-stage compounds for tracking and development purposes. These designations often do not appear in the public domain until a compound shows significant promise and is the subject of a patent application or a scientific publication.
Should information on this compound become publicly available in the future, a thorough analysis would involve a multi-faceted approach to elucidate its mechanism of action. This would typically include:
-
Target Identification and Validation: Determining the specific molecular target or targets with which the compound interacts. This is often achieved through a combination of computational modeling, in vitro binding assays, and cellular thermal shift assays (CETSA).
-
In Vitro Characterization: Assessing the compound's activity and potency in cell-based assays. This includes determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cell lines.
-
Signaling Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target. Techniques such as Western blotting, mass spectrometry-based phosphoproteomics, and reporter gene assays are commonly employed to map the affected signaling cascades.
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In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease. These studies are crucial for establishing proof-of-concept and determining a potential therapeutic window.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating its concentration in the body with its pharmacological effect.
Without any foundational data on this compound, any speculation on its mechanism of action would be purely conjectural. The scientific community awaits the potential future disclosure of this compound and the important research that may be associated with it. Researchers, scientists, and drug development professionals are encouraged to monitor scientific databases and company publications for any future announcements regarding this compound.
BYK204165: A Selective PARP-1 Inhibitor for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the base excision repair (BER) pathway. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. BYK204165 is a potent and highly selective inhibitor of PARP-1, demonstrating significant promise as a research tool for elucidating the specific roles of PARP-1 in cellular processes and as a lead compound for the development of next-generation anticancer agents. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and the experimental protocols used for its characterization.
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound have been determined through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2
| Target Enzyme | Assay Type | Parameter | Value |
| Human PARP-1 | Cell-free recombinant | pIC50 | 7.35 |
| Human PARP-1 | Cell-free recombinant | pKi | 7.05 |
| Murine PARP-2 | Cell-free recombinant | pIC50 | 5.38 |
Table 2: Selectivity Profile of this compound
| Parameter | Value |
| PARP-1 vs. PARP-2 Selectivity | ~100-fold |
Table 3: Cellular PARP Inhibitory Activity of this compound
| Cell Line | Cell Type | Parameter | IC50 (nM) |
| A549 | Human Lung Epithelial | IC50 | 229.09 |
| C4I | Human Cervical | IC50 | 1778.28 |
| H9c2 | Rat Cardiac Myoblast | IC50 | 123.03 |
Table 4: Microsomal Stability of this compound
| Species | System | Parameter | Value |
| Rat | Liver Microsomes | Half-life (t1/2) | 23 min |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Free Recombinant Human PARP-1 and Murine PARP-2 Enzyme Activity Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified PARP-1 and PARP-2.
-
Materials:
-
Recombinant human PARP-1 and murine PARP-2 enzymes
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Streptavidin-coated microplates
-
Test compound (this compound) at various concentrations
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., HRP-conjugated anti-biotin antibody and a suitable chromogenic or chemiluminescent substrate)
-
Plate reader
-
-
Procedure:
-
Coat streptavidin microplates with activated DNA and incubate overnight at 4°C.
-
Wash the plates to remove unbound DNA.
-
Add the assay buffer containing recombinant PARP-1 or PARP-2 enzyme to each well.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction and wash the plates to remove unincorporated biotinylated NAD+.
-
Add HRP-conjugated anti-biotin antibody and incubate.
-
Wash the plates and add the detection substrate.
-
Measure the signal using a plate reader.
-
Calculate the pIC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The pKi is determined from the IC50 value using the Cheng-Prusoff equation.
-
Cellular PARP Activity Assay
This assay measures the ability of this compound to inhibit PARP activity within intact cells.
-
Materials:
-
A549, C4I, or H9c2 cells
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
This compound at various concentrations
-
Lysis buffer
-
Antibodies for detecting poly(ADP-ribose) (PAR) polymers (e.g., via Western blot or ELISA)
-
Secondary antibodies and detection reagents
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2).
-
After a short incubation period, lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Detect the levels of PAR polymers in the lysates using either Western blotting or an ELISA-based method with a PAR-specific antibody.
-
Quantify the signal and calculate the IC50 value, which represents the concentration of this compound required to inhibit cellular PARP activity by 50%.
-
Rat Liver Microsome Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver enzymes.
-
Materials:
-
Rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a mixture of rat liver microsomes and phosphate buffer at 37°C.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of remaining this compound against time and determine the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Mandatory Visualizations
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1 signaling in DNA repair and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the preclinical in vitro evaluation of this compound.
Logical Relationship of PARP Inhibition and Synthetic Lethality
Caption: The principle of synthetic lethality with PARP-1 inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the intricate functions of PARP-1. Its high potency and, most notably, its selectivity for PARP-1 over PARP-2, make it an exceptional tool for dissecting the specific contributions of PARP-1 to DNA repair and other cellular processes. While its pharmacokinetic properties have limited its in vivo applications, the detailed in vitro characterization provides a solid foundation for the design of future PARP-1 selective inhibitors with improved drug-like properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing or developing selective PARP-1 inhibitors.
Investigating the Role of PARP-1 in DNA Repair Using BYK204165: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Poly(ADP-ribose) polymerase-1 (PARP-1) in DNA repair, utilizing the potent and selective inhibitor BYK204165 as a key research tool. This document outlines the mechanism of action of PARP-1 inhibitors, presents quantitative data on the activity of this compound, and offers detailed protocols for essential experiments in this field of study.
Introduction: PARP-1 and its Critical Role in DNA Integrity
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability. It is a key player in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Upon detection of a DNA lesion, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, thereby initiating the repair cascade.
The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of several PARP inhibitors.
This compound: A Potent and Selective PARP-1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PARP-1. Its utility as a research tool lies in its ability to specifically probe the functions of PARP-1 in cellular processes, including DNA repair, without significantly affecting other related enzymes like PARP-2 at lower concentrations.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity across different assays and targets.
Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes
| Target | Assay Type | Value Type | Value | Reference |
| Human PARP-1 | Enzyme Inhibition | pIC50 | 7.35 | [1][2] |
| Human PARP-1 | Enzyme Inhibition | pKi | 7.05 | [1][2] |
| Murine PARP-2 | Enzyme Inhibition | pIC50 | 5.38 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value Type | Value | Reference |
| C4I human cervical cancer | PARP Inhibition | pIC50 | 5.75 | [2] |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the single-strand break repair (SSBR) pathway and the mechanism of its inhibition by this compound.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
This workflow outlines the key experimental stages for a comprehensive investigation of a PARP-1 inhibitor like this compound.
Caption: A typical experimental workflow for the characterization of a PARP-1 inhibitor.
The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2. The following diagram illustrates this principle of synthetic lethality.
References
Understanding the selectivity of BYK204165 for PARP-1 vs PARP-2
An In-depth Technical Guide to the Selectivity of BYK204165 for PARP-1 vs PARP-2
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount for advancing targeted therapies. This guide provides a detailed examination of this compound, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). We will delve into its selectivity profile against PARP-2, the experimental methodologies used to determine this, and the underlying signaling pathways.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a significant preference for inhibiting PARP-1 over PARP-2. This selectivity is crucial as emerging research suggests that while PARP-1 inhibition is the primary driver of synthetic lethality in homologous recombination-deficient tumors, PARP-2 inhibition may be linked to hematological toxicities[1]. The inhibitory activity of this compound has been quantified using various metrics, which are summarized below.
| Target | Inhibitory Metric | Value | Selectivity (PARP-1 vs PARP-2) |
| Human PARP-1 (hPARP-1) | pIC50 | 7.35[2][3][4] | ~100-fold[2][3][5] |
| Murine PARP-2 (mPARP-2) | pIC50 | 5.38[2][3][4] | |
| Human PARP-1 (hPARP-1) | IC50 | 44.67 nM[6][7] | |
| Murine PARP-2 (mPARP-2) | IC50 | 4,168 nM[6] | |
| Human PARP-1 (hPARP-1) | pKi | 7.05[2][3][4] |
In addition to cell-free enzymatic assays, the activity of this compound has been evaluated in cellular contexts. It inhibits hydrogen peroxide-activated PARP in various cell lines with the following IC50 values:
-
A549 (human lung epithelial): 229.09 nM[6]
-
C4I (human cervical): 1,778.28 nM[6]
-
H9c2 (rat cardiac myoblast): 123.03 nM[6]
The Role of PARP-1 and PARP-2 in DNA Repair
PARP-1 and PARP-2 are key enzymes in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA lesion, PARP-1 and PARP-2 are recruited to the site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors. PARP-1 is responsible for the majority (about 90%) of cellular PAR formation in response to DNA damage[8].
The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality[8][9].
Caption: PARP-1/2 signaling pathway in single-strand break repair.
Experimental Protocols for Determining PARP Inhibitor Selectivity
The selectivity of PARP inhibitors like this compound is typically determined through a series of biochemical and cellular assays.
Cell-Free Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2.
Objective: To determine the IC50 value of an inhibitor against recombinant PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
Histones (as a substrate for PARylation).
-
Biotinylated NAD+ (as a co-substrate).
-
Streptavidin-coated plates.
-
HRP-conjugated anti-PAR antibody.
-
Chemiluminescent substrate.
-
Test compound (e.g., this compound) at various concentrations.
Protocol:
-
Immobilization: Histones are coated onto the wells of a microplate.
-
Reaction Setup: A reaction mixture containing the PARP enzyme (either PARP-1 or PARP-2), biotinylated NAD+, and varying concentrations of the inhibitor is added to the wells.
-
Incubation: The plate is incubated to allow the PARylation reaction to proceed.
-
Detection: The wells are washed, and streptavidin-HRP conjugate is added to bind to the biotinylated PAR chains.
-
Signal Generation: After another wash, a chemiluminescent substrate is added, and the light output is measured using a luminometer. The signal is proportional to the amount of PARylation.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARylation Assay
This assay measures the inhibition of PARP activity within intact cells.
Objective: To determine the cellular potency of a PARP inhibitor.
Materials:
-
Cell line of interest (e.g., A549).
-
DNA damaging agent (e.g., hydrogen peroxide).
-
Test compound (e.g., this compound).
-
Antibodies against PAR.
-
Secondary antibodies for detection (e.g., immunofluorescence or western blot).
Protocol:
-
Cell Culture and Treatment: Cells are cultured and then treated with the PARP inhibitor at various concentrations for a specified period.
-
Induction of DNA Damage: DNA damage is induced by treating the cells with a damaging agent like H2O2 to activate PARP enzymes.
-
Cell Lysis and Analysis:
-
For Western Blot: Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-PAR antibody to detect the levels of PARylation.
-
For Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-PAR antibody. The fluorescence intensity is quantified using microscopy.
-
-
Data Analysis: The reduction in the PAR signal in the presence of the inhibitor is used to determine the cellular IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound [shop.labclinics.com]
- 8. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Technical Guide: BYK204165 (CAS Number 1104546-89-5), a Potent and Selective PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BYK204165 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. With a CAS number of 1104546-89-5, this isoquinolinedione derivative has demonstrated significant potential as a research tool for investigating the roles of PARP-1 in cellular processes such as DNA repair, apoptosis, and necrosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for their studies.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 1104546-89-5 | [2] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| IUPAC Name | 4-[(1-methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 1 year. | [2] |
Mechanism of Action: Selective PARP-1 Inhibition
This compound exerts its biological effects through the potent and selective inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs). Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
This compound competitively binds to the nicotinamide (B372718) binding pocket of PARP-1, thereby preventing the synthesis of PAR and inhibiting the recruitment of the DNA repair machinery. This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. A key feature of this compound is its high selectivity for PARP-1 over PARP-2, another member of the PARP family involved in DNA repair. This selectivity can be advantageous for targeted research applications.
Signaling Pathway of PARP-1 in Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the single-strand break repair pathway and the inhibitory action of this compound.
Caption: PARP-1 signaling in SSB repair and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in both cell-free and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Human PARP-1 (hPARP-1) | Cell-free | pIC₅₀ = 7.35 | [2] |
| Human PARP-1 (hPARP-1) | Cell-free | pKᵢ = 7.05 | [2] |
| Murine PARP-2 (mPARP-2) | Cell-free | pIC₅₀ = 5.38 | [2] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. pKᵢ is the negative logarithm of the inhibition constant (Kᵢ).
The data clearly demonstrates the high potency of this compound for PARP-1 and its approximately 100-fold selectivity over PARP-2.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (pIC₅₀) | Reference |
| C4I (cervical carcinoma) | H₂O₂-induced PARP inhibition | 5.75 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Eltze et al. (2008).[1]
Cell-Free PARP-1 and PARP-2 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 (partially purified)
-
Recombinant murine PARP-2
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Activated DNA (calf thymus DNA treated with DNase I)
-
[³H]NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, tritium-labeled)
-
This compound stock solution in DMSO
-
Scintillation vials and scintillation cocktail
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the desired concentration of this compound (or vehicle control - DMSO).
-
Add 75 ng of recombinant human PARP-1 or murine PARP-2 to the reaction mixture.
-
Initiate the reaction by adding [³H]NAD⁺.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the radiolabeled PAR polymer on ice for 30 minutes.
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters with 10% TCA to remove unincorporated [³H]NAD⁺.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the pIC₅₀ value by non-linear regression analysis of the dose-response curve.
Cellular PARP Inhibition Assay (H₂O₂-Induced PAR Synthesis)
This assay measures the ability of this compound to inhibit PARP activity within intact cells following oxidative stress-induced DNA damage.
Materials:
-
C4I human cervical carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Hydrogen peroxide (H₂O₂)
-
This compound stock solution in DMSO
-
Fixation solution: 70% methanol/30% acetone (B3395972) (v/v), precooled to -20°C
-
Blocking buffer: Phosphate-buffered saline (PBS) with 5% non-fat dry milk
-
Primary antibody: anti-PAR monoclonal antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed C4I cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in DMEM for a specified time (e.g., 1 hour). The final DMSO concentration should be kept low (e.g., 0.3%).[1]
-
Induce DNA damage and activate PARP by treating the cells with H₂O₂ (e.g., 1 mM final concentration) for 10 minutes at 37°C.[1]
-
Wash the cells with PBS.
-
Fix the cells with the pre-cooled methanol/acetone solution for 10 minutes.[1]
-
Aspirate the fixative and allow the plates to dry for 30 minutes.[1]
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the PAR-specific fluorescence using a fluorescence microscope and appropriate image analysis software.
-
Determine the pIC₅₀ value based on the reduction in PAR fluorescence in this compound-treated cells compared to the H₂O₂-treated control.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing a PARP inhibitor like this compound.
Caption: High-level workflow for in vitro characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of PARP-1 biology. Its high potency and selectivity for PARP-1 make it an excellent candidate for dissecting the specific roles of this enzyme in DNA repair and other cellular processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development settings. It is important to note that due to its poor water solubility and short half-life in rat microsomes, this compound has not been extensively tested in vivo.[2][3]
References
The Potent and Selective PARP-1 Inhibitor: A Technical Guide to BYK204165
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the published research surrounding BYK204165, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes the relevant biological pathways and workflows. The information presented is primarily derived from the foundational study by Eltze et al. (2008) published in Molecular Pharmacology.
Quantitative Data Summary
The inhibitory activity of this compound against PARP-1 and its selectivity over PARP-2 have been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at its potency against other standard PARP inhibitors.
Table 1: In Vitro Inhibitory Potency of this compound and Comparator Compounds against PARP-1 and PARP-2. [1]
| Compound | hPARP-1 (pIC50) | mPARP-2 (pIC50) | Selectivity (PARP-1 vs. PARP-2) |
| This compound | 7.35 | 5.38 | ~93-fold |
| NU1025 | 6.13 | 5.51 | ~4-fold |
| 3-Aminobenzamide | 4.61 | 4.34 | ~2-fold |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Inhibition Constants (Ki) and Cellular Potency of this compound. [1]
| Compound | hPARP-1 (pKi) | Cellular PARP Inhibition (C4I cells, pIC50) |
| This compound | 7.05 | 5.75 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the research articles for the characterization of this compound.
PARP-1 and PARP-2 Enzyme Activity Assay
This protocol was utilized to determine the in vitro potency of this compound against recombinant human PARP-1 (hPARP-1) and murine PARP-2 (mPARP-2).
-
Reaction Mixture Preparation: A reaction buffer was prepared containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol, 2 µg/ml activated DNA (calf thymus), and 2 µg/ml histones (calf thymus).
-
Enzyme and Inhibitor Incubation: 75 ng of recombinant hPARP-1 or mPARP-2 was pre-incubated with varying concentrations of this compound in the reaction buffer for 10 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of 1 µM NAD+ and 1.5 µCi of [³H]NAD+.
-
Incubation: The reaction mixture was incubated for 20 minutes at 37°C.
-
Reaction Termination: The reaction was stopped by the addition of 200 µl of ice-cold 20% (w/v) trichloroacetic acid.
-
Precipitation and Washing: The mixture was incubated on ice for 10 minutes to allow for protein precipitation. The precipitate was then transferred to a filter plate and washed three times with 10% (w/v) trichloroacetic acid.
-
Quantification: The radioactivity incorporated into the acid-insoluble material was quantified using a liquid scintillation counter. The pIC50 values were then calculated from the concentration-response curves.
Cellular PARP Activity Assay
This assay was performed to assess the potency of this compound in a cellular context using C4I human cervical cancer cells.
-
Cell Culture and Seeding: C4I cells were cultured in DMEM supplemented with 10% fetal bovine serum and seeded into 96-well plates.
-
Compound Treatment: Cells were pre-incubated with various concentrations of this compound for 30 minutes.
-
Induction of DNA Damage: DNA damage was induced by treating the cells with 1 mM H₂O₂ for 10 minutes.
-
Cell Lysis: The cells were washed with PBS and then lysed with a buffer containing 0.1% Triton X-100.
-
PARP Activity Measurement: The activity of PARP in the cell lysates was determined using an ELISA-based assay that detects the synthesis of poly(ADP-ribose) (PAR).
-
Data Analysis: The pIC50 values were determined by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PARP-1 signaling pathway in the context of DNA repair and the general workflow for evaluating PARP inhibitors like this compound.
Caption: PARP-1 signaling pathway in single-strand break repair and its inhibition by this compound.
Caption: General experimental workflow for the characterization of a PARP inhibitor like this compound.
References
The Role of BYK204165 in Elucidating Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BYK204165, a potent and selective PARP1 inhibitor, and its application in the study of synthetic lethality. The principle of synthetic lethality, where the combination of two non-lethal genetic events results in cell death, has emerged as a powerful strategy in cancer therapy. PARP inhibitors exemplify this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity, provides comprehensive experimental protocols for its evaluation, and illustrates key concepts through detailed diagrams.
Introduction to this compound and Synthetic Lethality
This compound is a novel isoquinolindione derivative identified as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In cells with a functional homologous recombination (HR) pathway, these DSBs are efficiently repaired. However, in cancer cells with a compromised HR pathway due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is a classic example of synthetic lethality.
Quantitative Data on this compound and Comparative PARP Inhibitors
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparative overview of other well-established PARP inhibitors to illustrate the principle of synthetic lethality in the context of BRCA mutations.
Table 1: Inhibitory Activity of this compound
| Target/System | Parameter | Value | Reference |
| Human PARP-1 (cell-free) | pIC50 | 7.35 | [1] |
| Human PARP-1 (cell-free) | pKi | 7.05 | [1] |
| Murine PARP-2 (cell-free) | pIC50 | 5.38 | [1] |
| C4I human cervical carcinoma cells | pIC50 | 5.75 | [2] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). The pKi is the negative logarithm of the inhibition constant.
Table 2: Comparative Cellular Potency of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild-Type Cell Lines (Illustrative)
| PARP Inhibitor | Cell Line | BRCA1/2 Status | IC50 (µM) |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | Not specified, but highly sensitive |
| HCC1937 | BRCA1 mutant | Less sensitive than MDA-MB-436 | |
| MDA-MB-231 | BRCA wild-type | ~0.48 | |
| MDA-MB-468 | BRCA wild-type | ~0.8 | |
| Niraparib | MDA-MB-231 | BRCA wild-type | ≤20 |
| MDA-MB-468 | BRCA wild-type | <10 | |
| Olaparib | MDA-MB-231 | BRCA wild-type | ≤20 |
| MDA-MB-468 | BRCA wild-type | <10 | |
| Rucaparib | MDA-MB-231 | BRCA wild-type | ≤20 |
| MDA-MB-468 | BRCA wild-type | <10 |
Data in this table is compiled from a study assessing various PARP inhibitors in breast cancer cell lines and serves to illustrate the concept of synthetic lethality.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibition and synthetic lethality is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the mechanism of synthetic lethality, and a typical experimental workflow.
Caption: PARP1 Signaling Pathway in DNA Single-Strand Break Repair.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the investigation of novel inhibitors. The following section provides methodologies for key assays used to characterize the activity of PARP inhibitors like this compound and to demonstrate synthetic lethality.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the logarithm of the drug concentration.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fixation and Staining: Wash the colonies with PBS, fix them with fixation solution, and then stain with crystal violet solution.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
PARP Trapping Assay (Cell-Based)
This assay measures the ability of an inhibitor to trap PARP1 on chromatin.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) (optional)
-
Subcellular fractionation kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). An optional co-treatment with a low dose of MMS can enhance the trapping signal.
-
Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.
-
Western Blot Analysis: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PARP1 and Histone H3 (as a loading control).
-
Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control to determine the amount of chromatin-trapped PARP1.
Conclusion
This compound is a valuable research tool for investigating the intricacies of PARP1 inhibition and the concept of synthetic lethality. Its high potency and selectivity for PARP1 make it an ideal candidate for dissecting the specific roles of this enzyme in DNA repair and cell fate decisions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting PARP1 in cancers with specific DNA repair deficiencies. Further studies investigating the efficacy of this compound in a broader range of cancer models, particularly those with defined BRCA1/2 and other HR gene mutations, will be instrumental in fully elucidating its potential as a targeted anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols for BYK204165 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BYK204165, a potent and selective PARP-1 inhibitor, in cell culture experiments. Detailed protocols for assessing its biological activity and understanding its mechanism of action are outlined below.
Introduction
This compound is a powerful and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP-1 is activated by DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits DNA repair machinery.[1] Inhibition of PARP-1 by this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays.
| Target | Assay Type | Species | IC50 | pIC50 | pKi | Selectivity |
| PARP-1 | Enzyme Assay | Human | 44.67 nM[3] | 7.35[1][2][4] | 7.05[1][4] | 100-fold vs PARP-2[1] |
| PARP-2 | Enzyme Assay | Murine | 4,168 nM[3] | 5.38[1][4] | ||
| PARP | Cell-based Assay (A549 cells) | Human | 229.09 nM[3] | |||
| PARP | Cell-based Assay (C4I cells) | Human | 1,778.28 nM[3] | 5.75[1] | ||
| PARP | Cell-based Assay (H9c2 cells) | Rat | 123.03 nM[3] |
Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[5]
-
Reagent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.52 mg of this compound (Molecular Weight: 252.27 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a selected cell line.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM.[6]
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[6]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Western Blot for PARP-1 Cleavage
This protocol is to assess the induction of apoptosis by detecting the cleavage of PARP-1.
-
Materials:
-
Selected cell line
-
This compound
-
Positive control for apoptosis (e.g., etoposide)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP-1 (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24-72 hours). Include a vehicle control and a positive control.[7]
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).[7]
-
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at low concentrations, consider reducing the treatment time or ensuring the final DMSO concentration is below 0.1%.[6]
-
Inconsistent Western Blot Results: Ensure the use of fresh lysates with protease and phosphatase inhibitors. Optimize the induction of DNA damage if applicable and use a reliable loading control.[6]
These protocols provide a framework for investigating the effects of this compound in a cell culture setting. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols for BYK204165 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of BYK204165 in dimethyl sulfoxide (B87167) (DMSO) for use in various experimental settings. This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and other cellular processes.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information and Solubility
This compound is a small molecule with the chemical formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol .[2][4] It is sparingly soluble in water and ethanol (B145695) but exhibits good solubility in DMSO.[2]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 252.27 g/mol | [2][4] |
| CAS Number | 1104546-89-5 | [4][5] |
| Appearance | A crystalline solid | [5] |
| Solubility in DMSO | 10 mg/mL (39.64 mM) to 125 mg/mL (495.50 mM).[1][5] The use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can reduce solubility.[1][2] Ultrasonication may be required to achieve higher concentrations.[1] | [1][2][5] |
| Inhibitory Activity | hPARP-1 (human): pIC₅₀ = 7.35, pKᵢ = 7.05mPARP-2 (murine): pIC₅₀ = 5.38Displays approximately 100-fold selectivity for PARP-1 over PARP-2.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 252.27 g/mol x 1000 mg/g = 12.61 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 12.61 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
-
Storage:
Table 2: Preparation of Stock Solutions
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |
| 1 mM | 3.964 mL | 19.82 mL |
| 5 mM | 0.793 mL | 3.964 mL |
| 10 mM | 0.396 mL | 1.982 mL |
| 50 mM | 0.079 mL | 0.396 mL |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for use in experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
-
Calculate the required volume of stock solution:
-
Determine the final concentration of this compound required for your experiment.
-
Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be added
-
M₂ = Final concentration in the cell culture medium
-
V₂ = Final volume of the cell culture medium
-
-
-
Prepare the working solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Application:
-
The prepared working solution is now ready to be added to your cells.
-
Visualizations
Signaling Pathway of PARP1 Inhibition by this compound
References
Determining the Optimal Working Concentration of BYK204165 in A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal working concentration of BYK204165, a potent and selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, in the human lung adenocarcinoma cell line, A549. This document outlines detailed protocols for assessing cell viability, and target engagement. The provided methodologies will enable researchers to establish effective concentrations of this compound for various downstream applications, including studies on DNA repair, apoptosis, and cell signaling.
Introduction
This compound is a selective inhibitor of PARP1, an enzyme crucial for DNA single-strand break repair.[1][2][3][4] In cancer cells, particularly those with deficiencies in other DNA repair pathways, inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. A549, a commonly used human lung cancer cell line, serves as a valuable model for studying the effects of PARP inhibitors. Determining the precise working concentration of this compound is critical to ensure on-target effects while minimizing off-target cytotoxicity. This document provides a systematic approach to identify the optimal concentration range for this compound in A549 cells.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound from enzymatic and cell-based assays. This data serves as a starting point for designing dose-response experiments in A549 cells.
| Target | Assay System | IC50 Value | Reference |
| Human Recombinant PARP1 | Enzyme Assay | 44.67 nM | [1] |
| Murine Recombinant PARP2 | Enzyme Assay | 4,168 nM | [1] |
| Hydrogen Peroxide-Activated PARP | A549 Cells | 229.09 nM | [1] |
Experimental Protocols
A549 Cell Culture and Maintenance
A consistent and healthy cell culture is fundamental for reproducible results.
-
Cell Line: A549 (ATCC® CCL-185™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Determining the Cytotoxic Profile (IC50) using an MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of A549 cells by 50%.
-
Materials:
-
A549 cells
-
96-well plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits PARP1, leading to apoptosis.
References
Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1][2][3][4] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3] Inhibition of PARP activity has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][5][6][7]
BYK204165 is a potent and selective small molecule inhibitor of PARP1.[8][9][10][11] It exhibits competitive inhibition of the enzyme, making it a valuable tool for studying the roles of PARP1 in cellular processes and for the development of novel therapeutics.[8] These application notes provide a detailed protocol for utilizing this compound in a cell-free PARP1 activity assay, enabling researchers to accurately determine its inhibitory potency and to screen for other potential PARP inhibitors.
Product Information: this compound
This compound is a cell-permeable isoquinolinedione derivative that demonstrates high selectivity for PARP1 over PARP2.[9][11] Its potency is comparable to or higher than many standard PARP1 inhibitors.[11]
Chemical and Physical Properties:
| Property | Value |
| Formal Name | 4-[(1-methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.3 g/mol [9] |
| Solubility | Soluble in DMSO (10 mg/mL)[9] and DMF (10 mg/mL)[9] |
Inhibitory Activity:
| Target | Assay Type | pIC₅₀ | IC₅₀ | pKi |
| Human PARP-1 (hPARP-1) | Cell-free recombinant | 7.35[8][10] | 44.67 nM[9][12] | 7.05[8][10] |
| Murine PARP-2 (mPARP-2) | Cell-free recombinant | 5.38[8][10] | 4,168 nM[9] | - |
| PARP (H₂O₂-activated in A549 cells) | Cell-based | - | 229.09 nM[9][12] | - |
| PARP (H₂O₂-activated in C4I cells) | Cell-based | 5.75[8] | 1,778.28 nM[9][12] | - |
| PARP (H₂O₂-activated in H9c2 cells) | Cell-based | - | 123.03 nM[9][12] | - |
PARP1 Signaling Pathway and Inhibition
PARP1 is activated by DNA single-strand breaks. Upon activation, it cleaves NAD+ into nicotinamide (B372718) and ADP-ribose, and subsequently polymerizes ADP-ribose units onto itself and other nuclear proteins, such as histones. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. PARP inhibitors like this compound compete with NAD+ for the catalytic site of PARP1, thereby preventing PARylation and hindering the DNA repair process.
Caption: PARP1 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocol: Cell-Free PARP1 Activity Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to measure the activity of recombinant PARP1 and the inhibitory effect of this compound. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.
Materials and Reagents:
-
Recombinant Human PARP1 enzyme
-
This compound
-
Histone-coated 96-well microplate (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Chemiluminescent HRP substrate
-
DMSO (for dissolving this compound)
-
Microplate reader with chemiluminescence detection capabilities
Experimental Workflow:
Caption: Experimental workflow for the PARP1 activity assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in PARP Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Dilute the recombinant PARP1 enzyme, activated DNA, biotinylated NAD+, and Strep-HRP to their working concentrations in PARP Assay Buffer. The optimal concentrations should be determined empirically, but typical ranges are 1-10 ng/well for PARP1, 1-5 µg/mL for activated DNA, and 1-10 µM for biotinylated NAD+.
-
-
Assay Protocol:
-
To the wells of the histone-coated microplate, add the following in order:
-
50 µL of PARP Assay Buffer
-
10 µL of activated DNA
-
10 µL of diluted this compound or vehicle control
-
10 µL of diluted PARP1 enzyme
-
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of biotinylated NAD+ to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
After incubation, discard the contents of the wells and wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted Strep-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Discard the Strep-HRP solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately read the chemiluminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal with Vehicle Control)]
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion
This compound is a potent and selective PARP1 inhibitor that serves as an excellent tool for investigating the biological functions of PARP1 and for high-throughput screening of potential therapeutic agents. The provided protocol offers a robust method for assessing the inhibitory activity of this compound and can be adapted for the evaluation of other compounds targeting PARP1. Careful optimization of enzyme and substrate concentrations is recommended to ensure the highest quality data.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. This compound [shop.labclinics.com]
Application Notes and Protocols for BYK204165 in Cancer Cell Apoptosis Induction
For Research Use Only.
Introduction
BYK204165 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs, which can subsequently generate cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and apoptotic cell death. These application notes provide an overview of the use of this compound to induce apoptosis in cancer cells and detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound competitively binds to the NAD+ binding site of PARP-1, inhibiting its catalytic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. The inhibition of PARP-1 by this compound effectively abolishes nuclear ADPRylation.[2][3] The persistence of unrepaired SSBs leads to replication fork collapse and the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, triggering cell cycle arrest and activation of the intrinsic apoptotic pathway.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | pIC50 | pKi | Selectivity | Reference |
| Human PARP-1 | Cell-free recombinant | 7.35 | 7.05 | 100-fold vs. PARP-2 | [1] |
| Murine PARP-2 | Cell-free recombinant | 5.38 | - | - | [1] |
| PARP | C4I cells | 5.75 | - | - | [1] |
Table 2: Cell Viability of Cervical Cancer Cell Lines Treated with this compound
| Cell Line | Histological Type | Treatment | Cell Survival (% of Control) | Reference |
| HeLa | Adenocarcinoma | 100 µmol/L this compound for 4 days | ~60% | [3] |
| Caski | Epidermoid | 100 µmol/L this compound for 4 days | ~60% | [3] |
| SiHa | Squamous | 100 µmol/L this compound for 4 days | ~100% | [3] |
| ME180 | Epidermoid | 100 µmol/L this compound for 4 days | ~100% | [3] |
| SW756 | Squamous | 100 µmol/L this compound for 4 days | ~100% | [3] |
Experimental Protocols
Figure 2: General experimental workflow for studying this compound effects.
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, Caski, SiHa, ME180, SW756)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound
-
96-well plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
10% acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 4 days).
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water until the excess stain is removed.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell survival as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot for PARP-1 Cleavage and Caspase-3 Activation
This protocol is used to detect the cleavage of PARP-1 and the activation of caspase-3 as markers of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The appearance of the 89 kDa cleaved PARP-1 fragment and the cleaved caspase-3 fragments indicates apoptosis.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Immunofluorescence for γH2AX Foci Formation
This protocol is for the visualization of DNA double-strand breaks.
Materials:
-
Cancer cells grown on coverslips and treated with this compound
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Counterstain with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DSBs.
-
Troubleshooting
-
Low cytotoxicity: Ensure the this compound is fully dissolved. Consider using cell lines with known HR deficiencies. Co-treatment with a DNA-damaging agent like cisplatin (B142131) may enhance the effect in some cell lines.[2]
-
High background in Western blots: Optimize antibody concentrations and increase the number and duration of washing steps.
-
Poor cell cycle resolution: Ensure proper fixation and RNase treatment. Run the flow cytometer at a low flow rate.
References
Application of BYK204165 in Comet Assays to Detect DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics and cellular biology, the study of DNA damage and repair mechanisms is paramount. Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[1] Inhibition of PARP1 can lead to the accumulation of SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality, particularly in cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[1][2]
BYK204165 is a potent and highly selective inhibitor of PARP1.[3][4][5][6] It demonstrates significant selectivity for PARP1 over PARP2, making it a precise tool for investigating the specific roles of PARP1 in cellular processes.[3][4][5] The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for the direct visualization and quantification of DNA damage in individual eukaryotic cells.[7][8][9][10] The assay can detect various types of DNA lesions, including single and double-strand breaks and alkali-labile sites.[11][12][13][14]
This application note details a protocol for utilizing this compound in conjunction with the alkaline comet assay to investigate its efficacy in inducing DNA damage, either alone or in combination with other DNA-damaging agents. This approach allows for a quantitative assessment of the genotoxic effects of PARP1 inhibition in a cellular context.
Principle
The protocol involves treating cells with this compound to inhibit PARP1-mediated DNA repair. Following treatment, the cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[8][10] DNA with strand breaks relaxes and migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[9][10] The extent of DNA damage is proportional to the intensity and length of the comet tail, which can be quantified using fluorescence microscopy and image analysis software.
Signaling Pathway and Experimental Rationale
The inhibition of PARP1 by this compound is expected to disrupt the repair of single-strand DNA breaks. This leads to an accumulation of DNA damage, which is then detected by the comet assay. The following diagram illustrates the proposed mechanism.
Experimental Protocol
This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines.
Materials:
-
Cultured mammalian cells (e.g., A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides (pre-coated or frosted)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined duration (e.g., 4, 24, or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂ or another known DNA-damaging agent).
-
-
Slide Preparation:
-
Prepare a 1% NMPA solution in PBS. Coat clean microscope slides with a thin layer of NMPA and allow them to dry completely.
-
-
Cell Harvesting and Embedding:
-
After treatment, gently harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Prepare a 0.7% LMPA solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the LMPA.
-
Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are submerged.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes. All these steps should be performed under dim light to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and gently wash them with neutralization buffer three times for 5 minutes each.
-
Stain the DNA by adding a few drops of a fluorescent dye and incubate for 5-10 minutes in the dark.
-
-
Visualization and Data Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the comets using specialized software to quantify DNA damage. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.
-
Data Presentation
The quantitative data obtained from the comet assay analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of this compound.
Table 1: Quantification of DNA Damage Induced by this compound
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1.0 | Value | Value | Value |
| This compound | 10.0 | Value | Value | Value |
| Positive Control | Specify | Value | Value | Value |
Note: Values are placeholders for experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Conclusion
The combination of the potent PARP1 inhibitor this compound and the sensitive comet assay provides a robust system for investigating the role of PARP1 in maintaining genomic integrity. This application note offers a detailed protocol for researchers to assess the genotoxic potential of this compound and to explore its synergistic effects with other therapeutic agents. The detailed workflow and data presentation structure will aid in the systematic evaluation of PARP inhibitors in drug discovery and development.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comet assay - Wikipedia [en.wikipedia.org]
- 9. aun.edu.eg [aun.edu.eg]
- 10. news-medical.net [news-medical.net]
- 11. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vitro Studies of BYK204165 on H9c2 Cardiac Myoblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BYK204165 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] In-vitro studies on the H9c2 cardiac myoblast cell line are crucial for elucidating the therapeutic potential and mechanism of action of this compound in the context of cardiac cellular health and disease. H9c2 cells, derived from embryonic rat heart tissue, serve as a valuable model for studying cardiomyocyte biology and the effects of pharmacological agents.[4] This document provides detailed protocols for investigating the effects of this compound on H9c2 cells, particularly in response to oxidative stress.
Data Presentation:
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/System | Inhibitory Concentration (IC50) | Reference |
| Human Recombinant PARP1 | Enzyme Assay | 44.67 nM | [1] |
| Murine PARP2 | Enzyme Assay | 4,168 nM | [1] |
| Hydrogen Peroxide-Activated PARP | H9c2 Rat Cardiac Myoblasts | 123.03 nM | [1] |
Experimental Protocols:
1. H9c2 Cardiac Myoblast Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the H9c2 cell line.
-
Materials:
-
H9c2 rat cardiac myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture dishes/plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:3 to 1:5 ratio.
-
2. Assessment of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of H9c2 cells.
-
Materials:
-
H9c2 cells
-
Complete growth medium
-
This compound
-
Hydrogen Peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed H9c2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Induce oxidative stress by adding a final concentration of 100 µM H2O2 to the wells (except for the vehicle control group) and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
3. Analysis of Apoptosis by Western Blot
This protocol details the detection of key apoptotic markers in H9c2 cells treated with this compound and H2O2.
-
Materials:
-
Treated H9c2 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like GAPDH.
-
Mandatory Visualizations:
Caption: Experimental workflow for studying this compound in H9c2 cells.
References
Application Notes and Protocols: BYK204165 for PARP-1 Studies in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality. This has made PARP inhibitors a promising class of targeted cancer therapies.
BYK204165 is a potent and selective small molecule inhibitor of PARP-1. Its high selectivity for PARP-1 over PARP-2 and other PARP family members makes it a valuable research tool for specifically investigating the role of PARP-1 in various cancer models. These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its use in key in vitro cancer research assays.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its inhibitory activity across different assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Human PARP-1 (hPARP-1) | Cell-free recombinant enzyme assay | pIC50 = 7.35 | [1][2] |
| Human PARP-1 (hPARP-1) | Cell-free recombinant enzyme assay | IC50 = 44.67 nM | [3][4] |
| Human PARP-1 (hPARP-1) | Cell-free recombinant enzyme assay | pKi = 7.05 | [1][2] |
| Murine PARP-2 (mPARP-2) | Cell-free recombinant enzyme assay | pIC50 = 5.38 | [1][2] |
| Murine PARP-2 (mPARP-2) | Cell-free recombinant enzyme assay | IC50 = 4,168 nM | [3][4] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| A549 | Human Lung Epithelial | Hydrogen peroxide-activated PARP inhibition | 229.09 | [3][4] |
| C4I | Human Cervical | Hydrogen peroxide-activated PARP inhibition | 1,778.28 | [3][4] |
| H9c2 | Rat Cardiac Myoblast | Hydrogen peroxide-activated PARP inhibition | 123.03 | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP-1 signaling pathway, the mechanism of action of this compound, and a general workflow for in vitro experiments using this inhibitor.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures for PARP inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PARP-1 in a cell-free system.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
This compound
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Nicotinamidase
-
Developer reagent for fluorescent detection of NAD+ consumption
-
384-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in PARP assay buffer. A suggested starting concentration range is 1 nM to 10 µM.
-
Prepare reaction mixture: In each well of the 384-well plate, add the PARP assay buffer, activated DNA (e.g., 50 ng), and recombinant PARP-1 (e.g., 50 ng).
-
Add inhibitor: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate reaction: Add β-NAD+ (e.g., 0.5 mM final concentration) to all wells to start the reaction.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop reaction and develop signal: Add nicotinamidase to stop the PARP-1 reaction and convert the remaining NAD+ to a fluorescent product. Then add the developer reagent.
-
Read fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Cell-Based PARP Inhibition Assay (Immunofluorescence)
This protocol describes the detection of PARP-1 activity in cells by measuring the levels of poly(ADP-ribose) (PAR) using immunofluorescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well imaging plates
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate (B1217627) - MMS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes) to induce PARP-1 activity.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer.
-
Incubate with a primary antibody against PAR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the mean fluorescence intensity of PAR staining in the nucleus. Calculate the percent inhibition of PAR formation at different concentrations of this compound to determine the IC50.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line to test for synthetic lethality)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment.
-
Drug Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound. A broad concentration range (e.g., 10 nM to 100 µM) is recommended for initial experiments. Include a vehicle control.
-
Incubation: Incubate the plate for an extended period (e.g., 72 hours to 14 days for PARP inhibitors, as effects on proliferation can be delayed)[5].
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective PARP-1 inhibitor that serves as a valuable tool for dissecting the specific roles of PARP-1 in cancer biology and for preclinical studies exploring the therapeutic potential of PARP-1 inhibition. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their cancer research endeavors. Due to its short half-life in rat microsomes, this compound is primarily suited for in vitro studies[1]. For in vivo experiments, researchers may need to consider alternative PARP-1 inhibitors with more favorable pharmacokinetic profiles.
References
Application Notes and Protocols for Cell-Based Assay Design for Screening PARP Inhibitors Like BYK204165
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3][4] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][5] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.[3][6][7]
Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4][8] This concept is known as synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, while the loss of either one is viable.[9][10] When PARP is inhibited in a BRCA-deficient cell, SSBs are not efficiently repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[4][8][11] The compromised homologous recombination (HR) pathway in these cells cannot effectively repair these DSBs, leading to genomic instability and apoptosis.[8][10]
BYK204165 is a potent and selective inhibitor of PARP1.[12][13] It competitively binds to the NAD+ binding site of the enzyme, preventing the synthesis of PAR chains and thus inhibiting the recruitment of DNA repair machinery.[7][12][13] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, creating a toxic lesion that further contributes to cell death.[6][9][14] This application note provides detailed protocols for cell-based assays to screen and characterize PARP inhibitors like this compound.
Signaling Pathway of PARP Inhibition in DNA Repair
The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Protocols
Two key cell-based assays are described below for the primary and secondary screening of PARP inhibitors.
Primary Screening: In-Cell PARP Activity Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of PARP within cells by quantifying the amount of poly(ADP-ribose) (PAR) synthesized.
Experimental Workflow:
Caption: Workflow for the in-cell PARP activity assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a colon cancer line like LoVo) into a 96-well white, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., this compound) in cell culture medium. Add the diluted compounds to the cells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
DNA Damage Induction: To activate PARP, treat the cells with a DNA damaging agent. For example, add H2O2 to a final concentration of 200 µM and incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells by adding a suitable lysis buffer containing protease inhibitors.
-
PARP Reaction: Transfer the cell lysates to a 96-well plate pre-coated with histones (which act as a substrate for PARP). Add a reaction buffer containing biotinylated NAD+. This allows the active PARP in the lysate to synthesize biotinylated PAR onto the histones. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.[15] Incubate for 1 hour at room temperature.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Measurement: Immediately measure the luminescent signal using a microplate reader.
-
Data Analysis: The luminescence intensity is proportional to PARP activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Secondary Screening: Cell Viability Assay in Combination with a DNA Damaging Agent
This assay assesses the ability of a PARP inhibitor to potentiate the cytotoxic effects of a DNA-damaging chemotherapeutic agent, a key characteristic of synthetic lethality.
Experimental Workflow:
Caption: Workflow for the cell viability potentiation assay.
Detailed Protocol:
-
Cell Seeding: Seed both a homologous recombination (HR)-deficient cell line (e.g., CAPAN-1, which has a BRCA2 mutation) and an HR-proficient control cell line (e.g., BxPC-3) in 96-well plates at an appropriate density (e.g., 3,000 cells/well). Allow cells to adhere overnight.
-
Compound Addition: Treat the cells with the PARP inhibitor (e.g., this compound) at a fixed, sub-lethal concentration (e.g., 100 nM).
-
Co-treatment: Immediately after adding the PARP inhibitor, add a DNA-damaging agent like temozolomide (B1682018) (TMZ) or olaparib (B1684210) in a serial dilution. Include control wells with the PARP inhibitor alone, the DNA-damaging agent alone, and vehicle only.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C. This extended incubation is often necessary to observe the full cytotoxic effects of PARP inhibition.[16]
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (which measures ATP levels) or AlamarBlue (which measures metabolic activity).[15][17]
-
Measurement: Following a brief incubation according to the manufacturer's protocol, measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the concentration of the DNA-damaging agent for both the groups (with and without the PARP inhibitor). Determine the IC50 of the DNA-damaging agent in the presence and absence of the PARP inhibitor. A significant leftward shift in the dose-response curve in the presence of the PARP inhibitor indicates potentiation.
Data Presentation
Quantitative data from screening assays should be summarized in tables for clear comparison of inhibitor potency and selectivity.
Table 1: In-Cell PARP Activity Inhibition
| Compound | Cell Line | IC50 (nM) |
| This compound | HeLa | [Insert experimental value] |
| Olaparib (Control) | HeLa | [Insert experimental value] |
| Compound X | HeLa | [Insert experimental value] |
| This compound | LoVo | [Insert experimental value] |
| Olaparib (Control) | LoVo | [Insert experimental value] |
| Compound X | LoVo | [Insert experimental value] |
Table 2: Potentiation of Temozolomide (TMZ) Cytotoxicity in CAPAN-1 (BRCA2-mutant) Cells
| Treatment | TMZ IC50 (µM) | Potentiation Factor |
| TMZ alone | [Insert experimental value] | - |
| TMZ + 100 nM this compound | [Insert experimental value] | [Calculate IC50(TMZ alone) / IC50(TMZ + PARPi)] |
| TMZ + 100 nM Olaparib | [Insert experimental value] | [Calculate IC50(TMZ alone) / IC50(TMZ + PARPi)] |
| TMZ + 100 nM Compound X | [Insert experimental value] | [Calculate IC50(TMZ alone) / IC50(TMZ + PARPi)] |
Conclusion
The described cell-based assays provide a robust framework for the screening and characterization of PARP inhibitors like this compound. The in-cell PARP activity assay serves as an effective primary screen to identify potent inhibitors of the target enzyme. The cell viability potentiation assay acts as a crucial secondary screen to confirm the desired synthetic lethal mechanism of action in a biologically relevant context. By employing these detailed protocols and structured data presentation, researchers can efficiently evaluate novel PARP inhibitors for their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. PARP assay [assay-protocol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
How to prevent BYK204165 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of BYK204165 in cell culture media. Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility like this compound.[1][2] The phenomenon is often referred to as "crashing out." It occurs because the compound, which is soluble in the organic solvent DMSO, is not soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is important to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is crucial to always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.[5]
Q4: Can the type of cell culture medium I use affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can impact the solubility of a compound. Media containing serum may enhance the solubility of hydrophobic compounds due to the presence of proteins like albumin.[5] If you are using a serum-free medium, you may be more likely to observe precipitation.
Q5: How should I store my this compound stock solution?
A5: Aliquot your high-concentration stock solution in DMSO into small, single-use volumes and store them at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can lead to compound degradation.[5][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
-
Observation: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.[3]
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium.[3]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound more effectively and avoid localized high concentrations that can trigger precipitation.[3]
-
Issue 2: Precipitation Over Time in the Incubator
-
Observation: The medium is initially clear after adding this compound, but a precipitate forms after several hours or days in the incubator.
-
Potential Causes:
-
Temperature Shift: Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of some compounds.
-
pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.
-
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over long incubation periods.
-
-
Solutions:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C before adding the compound.[3]
-
Check Media Buffering: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator.
-
Conduct a Stability Study: If you suspect compound degradation, you can perform a simple stability test by incubating this compound in your cell culture medium for the duration of your experiment and observing for precipitation.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Source |
| Solubility | 50 mg/mL (198.2 mM) | DMSO | [2] |
| Solubility | Insoluble | Water | [2] |
| Solubility | Insoluble | Ethanol | [2] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in DMSO. For example, prepare 2-fold serial dilutions to get a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Dispense your complete cell culture medium (pre-warmed to 37°C) into a multi-well plate (e.g., 96-well plate). Use the same volume of media in each well that you would for your experiments.
-
Add a small, fixed volume of each DMSO dilution of this compound to the wells. For example, add 1 µL of each DMSO stock to 100 µL of medium. Be sure to also include a well with DMSO only as a vehicle control.
-
Gently mix the plate.
-
Visually inspect the wells for any signs of precipitation immediately after addition and then at several time points during incubation at 37°C (e.g., 1 hour, 4 hours, 24 hours). A light microscope can be used for more sensitive detection of microprecipitates.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Workflow for determining this compound solubility in media.
References
Technical Support Center: Optimizing BYK204165 Incubation Time for Maximum PARP-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BYK204165, a potent and selective PARP-1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal incubation time for achieving maximum PARP-1 inhibition in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[2] Upon detecting DNA damage, PARP-1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which recruits other DNA repair proteins to the site of damage.[1][2] this compound competitively inhibits the catalytic activity of PARP-1, leading to an accumulation of unrepaired SSBs.[4] In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and targeted cancer cell death.[1]
Q2: What is the selectivity of this compound?
A2: this compound exhibits high selectivity for PARP-1 over PARP-2.[1][3] This selectivity is advantageous for studies focused specifically on the role of PARP-1 in various cellular processes.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound is cell-line dependent.[3][4] A good starting point for a dose-response experiment is to use a range of concentrations from 10 nM to 10 µM. Based on its in vitro potency (IC50 = 44.67 nM for human recombinant PARP1), you should be able to observe significant inhibition in the nanomolar to low micromolar range in sensitive cell lines.[3]
Q4: How do I determine the optimal incubation time for this compound?
A4: The optimal incubation time is dependent on your cell type and the specific biological question you are addressing. A time-course experiment is essential. We recommend treating your cells with a fixed concentration of this compound (e.g., a concentration around the IC50 determined from a dose-response study) and assessing PARP-1 inhibition at various time points (e.g., 1, 6, 12, 24, and 48 hours).[5][6] The optimal time will be the point at which you observe maximum inhibition of PARP-1 activity without inducing significant off-target effects or cytotoxicity.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] For experiments, dilute the stock solution into your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low PARP-1 inhibition observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[5] |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal incubation duration.[6] | |
| Compound degradation. | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment.[4] | |
| Cell line is resistant to PARP-1 inhibition. | Confirm PARP-1 expression in your cell line using Western blot. Consider using a positive control cell line known to be sensitive to PARP inhibitors. | |
| High levels of cytotoxicity observed. | Inhibitor concentration is too high. | Reduce the concentration of this compound. |
| Incubation time is too long. | Shorten the incubation period based on your time-course experiment. | |
| Off-target effects. | Use the lowest effective concentration and the shortest effective incubation time. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Example Data Layout for Dose-Response Experiment
| This compound Concentration (µM) | PAR Level (Normalized to Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 100 |
| 0.01 | 0.85 | 98 |
| 0.1 | 0.52 | 95 |
| 1 | 0.15 | 80 |
| 10 | 0.05 | 50 |
Table 2: Example Data Layout for Time-Course Experiment
| Incubation Time (hours) | PAR Level (Normalized to Vehicle) at [X] µM this compound | Cell Viability (%) at [X] µM this compound |
| 1 | 0.60 | 99 |
| 6 | 0.25 | 96 |
| 12 | 0.10 | 92 |
| 24 | 0.08 | 85 |
| 48 | 0.07 | 70 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Western Blot for PARP-1 Activity
This protocol describes how to determine the effective concentration of this compound by measuring the levels of poly(ADP-ribose) (PAR), a direct product of PARP-1 activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DNA damaging agent (e.g., H₂O₂)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 0.01, 0.1, 1, 10 µM). Treat the cells with the different concentrations for a fixed time (e.g., 2 hours).
-
Induction of DNA Damage: To stimulate PARP-1 activity, treat the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-Actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for PAR and the loading control. Normalize the PAR signal to the loading control. Plot the normalized PAR levels against the this compound concentration to determine the IC50.
Protocol 2: Determining Optimal this compound Incubation Time via Time-Course Western Blot
This protocol helps identify the optimal incubation time for this compound.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates.
-
Inhibitor Treatment: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
Induction of DNA Damage and Cell Lysis: Follow steps 3 and 4 from Protocol 1 at each time point.
-
Western Blotting and Data Analysis: Follow steps 5-7 from Protocol 1. Plot the normalized PAR levels against the incubation time to identify the point of maximum inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of this compound for the desired incubation time (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cell viability.
Mandatory Visualizations
Caption: PARP-1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
BYK204165 stability in solution at -20°C and -80°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the PARP1 inhibitor, BYK204165, in solution at temperatures of -20°C and -80°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A: For optimal stability, it is recommended to prepare aliquots of this compound in a suitable solvent, such as DMSO, and store them at -80°C for long-term use. For shorter-term storage, -20°C is also an option, though the stability period is reduced.
Q2: How long can I store this compound solutions at -20°C and -80°C?
A: The stability of this compound in solution varies depending on the storage temperature. Based on information from suppliers, the recommended storage periods are summarized below.[1][2] It is important to note that one supplier advises against long-term storage in solution and recommends using it promptly after preparation.[3]
Q3: What precautions should I take when preparing and storing this compound solutions?
A: To ensure the integrity and stability of your this compound solutions, follow these guidelines:
-
Use a suitable solvent: DMSO is a commonly used solvent for this compound.[1][2]
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.
-
Proper Sealing: Ensure that storage vials are tightly sealed to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh aliquots from a new powder stock. Always use a fresh aliquot for each experiment. Verify the storage duration and temperature of existing stock solutions. |
| Reduced potency of the inhibitor | The solution may have been stored for longer than the recommended period, leading to compound degradation. | Discard the old stock solution and prepare a new one from the powder form. Refer to the stability data table for recommended storage times. |
| Precipitate formation in the solution upon thawing | The concentration of the solution may be too high, or the solvent may have partially evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new solution at a slightly lower concentration. |
Quantitative Stability Data
The following table summarizes the recommended storage periods for this compound in solution at -20°C and -80°C, based on data from various suppliers.
| Storage Temperature | MedchemExpress[1] | Selleck Chemicals[2] |
| -20°C | 1 year | 1 month |
| -80°C | 2 years | 1 year |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Visualizations
Logical Workflow for Handling this compound Solutions
Caption: Workflow for preparing and handling this compound solutions to ensure stability.
Signaling Pathway of PARP Inhibition
Caption: this compound inhibits PARP1, disrupting DNA damage repair pathways.
References
Off-target effects of BYK204165 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BYK204165, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: The primary target of this compound is Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes.[1][2][3] It is a potent and selective inhibitor of PARP-1.[1][2][4] Its selectivity for PARP-1 over PARP-2 is approximately 100-fold.[1][2]
Q2: What are off-target effects and why is it crucial to consider them at high concentrations?
A2: Off-target effects occur when a small molecule inhibitor, like this compound, binds to and modulates the activity of proteins other than its intended biological target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other phenotypic changes that are not related to the inhibition of the primary target.[5] The risk of off-target effects increases with higher compound concentrations because the inhibitor is more likely to engage with lower-affinity binding sites on other proteins.[5][6]
Q3: What are the known off-targets for this compound?
A3: Based on available data, the most well-documented off-target for this compound is PARP-2, which it inhibits with significantly lower potency compared to PARP-1.[1][4][7] A comprehensive profile of other potential off-targets, especially at high concentrations, is not extensively documented in public literature. Therefore, direct experimental assessment is recommended if off-target effects are suspected.
Q4: My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?
A4: If you suspect off-target effects are influencing your results, a multi-step approach is recommended. Start by reviewing your experimental setup and then proceed with specific validation experiments. The troubleshooting guide and experimental protocols below provide a framework for this investigation. Key initial steps include performing a dose-response analysis and using a structurally unrelated PARP-1 inhibitor to see if the phenotype is replicated.[6]
Q5: What experimental strategies can I use to identify potential off-targets of this compound?
A5: Several advanced techniques can be employed for the unbiased identification of off-target proteins.[8] These include:
-
In Vitro Kinase Profiling: Screening the inhibitor against a large panel of purified kinases to identify potential interactions.[9][10]
-
Chemical Proteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) can identify protein-drug interactions in a cellular context without chemically modifying the compound.[8][11]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement within intact cells and can be adapted to identify off-target engagement.[5]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary target and a key off-target.
| Target | Assay Type | Species | Value Type | Value | Reference |
| PARP-1 | Cell-free | Human | pIC50 | 7.35 | [1][4] |
| PARP-1 | Cell-free | Human | pKi | 7.05 | [1][4] |
| PARP-1 | Cell-free | Human | IC50 | 44.67 nM | [7] |
| PARP-2 | Cell-free | Murine | pIC50 | 5.38 | [1][4] |
| PARP-2 | Cell-free | Murine | IC50 | 4,168 nM | [7] |
| PARP | Cell-based (C4I cells) | Human | pIC50 | 5.75 | [1] |
| PARP | Cell-based (A549 cells) | Human | IC50 | 229.09 nM | [7] |
| PARP | Cell-based (H9c2 cells) | Rat | IC50 | 123.03 nM | [7] |
Troubleshooting Guide
If you observe unexpected phenotypes, such as unusual cell death, an inverted dose-response curve, or results that contradict genetic knockdown of PARP-1, consider the following troubleshooting steps.
| Issue Observed | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity at High Concentrations | The inhibitor may have potent off-target effects on proteins essential for cell survival. | 1. Titrate Concentration: Determine the lowest effective concentration that inhibits PARP-1 without causing excessive toxicity.[5]2. Use Orthogonal Controls: Validate the phenotype using siRNA/CRISPR to deplete PARP-1.[5] |
| Phenotype Does Not Match PARP-1 Knockdown | The observed effect is likely due to the inhibition of one or more off-target proteins. | 1. Use Structurally Different Inhibitor: Test another PARP-1 inhibitor with a different chemical scaffold.[12]2. Perform Off-Target Screening: Use a kinase profiling service or chemical proteomics to identify potential off-targets.[6] |
| Inverted or Biphasic Dose-Response Curve | At high concentrations, the inhibitor may engage an off-target that counteracts the on-target effect or causes a distinct, dominant phenotype.[13] | 1. Analyze Full Dose Range: Ensure your experiments cover a wide range of concentrations to fully characterize the dose-response.2. Investigate Off-Targets: Identify potential off-targets and investigate their biological function in the context of your assay. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).[10]
-
Assay Plate Preparation: In a 384-well plate, add the individual recombinant kinases, their specific substrates, and [γ-³³P]ATP.[10] Commercial services often provide pre-formatted panels.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with PARP-1 in a cellular environment and to screen for off-target engagement.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells to create a protein lysate.
-
Heating: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP-1 (and other suspected targets) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding of this compound to the protein.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify unknown protein targets and off-targets of this compound in a native cellular lysate.
Methodology:
-
Lysate Preparation: Prepare a native protein lysate from your cell line or tissue of interest.
-
Compound Incubation: Treat the lysate with a high concentration of this compound or a vehicle control (DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates and incubate for a set time. Drug-bound proteins often have altered conformations that make them more or less susceptible to proteolytic digestion.[11]
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Separation: Separate the protein fragments using SDS-PAGE.
-
Analysis: Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain). Bands that show a difference in intensity between the drug-treated and control samples represent potential binding partners. These bands can be excised and identified using mass spectrometry.[11]
Visualizations
Caption: PARP-1 activation and inhibition by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for suspected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing BYK204165 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxicity of the PARP1 inhibitor BYK204165 in long-term in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA single-strand break repair.[1] Its mechanism of action involves inhibiting PARP1's catalytic activity, which leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into more lethal double-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process known as synthetic lethality. Another important aspect of its cytotoxicity is "PARP trapping," where the inhibitor locks PARP1 onto the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[2][3]
Q2: I am observing significant cytotoxicity with this compound in my long-term experiments. What are the potential causes?
Several factors can contribute to the cytotoxicity of this compound in long-term cultures:
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On-target PARP1 inhibition: The intended mechanism of action, while targeting cancer cells, can also affect normal, rapidly dividing cells to some extent.
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PARP trapping: The formation of toxic PARP1-DNA complexes is a major driver of cytotoxicity and can impact healthy cells.[4][5]
-
Off-target effects: While this compound is selective for PARP1, it may inhibit other PARP family members or other cellular kinases at higher concentrations, leading to unintended cytotoxic effects. The specific off-target profile for this compound is not extensively published, warranting careful dose-response studies.
-
Compound stability and degradation: The stability of this compound in cell culture medium over extended periods is not well-documented. Degradation products may have their own cytotoxic profiles. It is advisable to empirically determine its stability under your specific experimental conditions.
-
Experimental conditions: Factors such as cell seeding density, media change frequency, and solvent concentration can significantly influence the observed cytotoxicity.
Q3: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A dose-response experiment is crucial. You should test a wide range of this compound concentrations on your specific cell line over the intended duration of your experiment. This will allow you to determine the concentration that effectively inhibits PARP1 activity without causing excessive cytotoxicity in your experimental model.
Q4: How often should I change the media and re-supplement with this compound in a long-term experiment?
There is no standard protocol, and the optimal frequency depends on the stability of this compound in your culture medium and the metabolic rate of your cells.[6] A common practice is to change the medium every 48-72 hours and supplement with a fresh dilution of the compound.[6] However, for long-term experiments, it is recommended to assess the stability of this compound in your specific media to ensure consistent exposure.[7] Some researchers prefer to change half the medium to maintain some secreted growth factors.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity at expected non-toxic concentrations | Compound instability: this compound may be degrading into more toxic byproducts. | Empirically test the stability of this compound in your cell culture medium over time using techniques like HPLC or LC-MS. Consider more frequent media changes with fresh compound. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity at the final concentration used. | Ensure the final solvent concentration is minimal and consistent across all experiments. Include a vehicle control (media with the same solvent concentration) to assess solvent-specific effects. | |
| Inappropriate cell seeding density: Too high a density can lead to nutrient depletion and increased sensitivity to the compound. | Optimize the initial cell seeding density to ensure cells remain in a logarithmic growth phase for the duration of the experiment.[8][9][10] | |
| Inconsistent results between experiments | Variable compound activity: This could be due to issues with stock solution storage or freeze-thaw cycles. | Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.[1] |
| Inconsistent media change schedule: Variations in the timing of media changes can lead to fluctuations in compound concentration. | Adhere to a strict and consistent schedule for media changes and compound re-supplementation. | |
| Loss of compound effect over time | Compound degradation or metabolism: The compound may be unstable or metabolized by the cells over the long term. | As mentioned above, assess compound stability. If degradation is confirmed, increase the frequency of media changes or consider using a continuous perfusion system if available. |
| Development of cellular resistance: Cells may adapt to the presence of the inhibitor over extended periods. | Monitor for changes in cellular morphology and proliferation rates. Consider performing molecular analyses to investigate potential resistance mechanisms. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | pIC50 | pKi | IC50 (nM) |
| Human PARP-1 (recombinant) | Cell-free | 7.35 | 7.05 | - |
| Murine PARP-2 (recombinant) | Cell-free | 5.38 | - | - |
| PARP in C4I cells | Cellular | 5.75 | - | - |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using Real-Time Impedance-Based Assay
This protocol provides a non-invasive method for continuously monitoring cell viability.
Materials:
-
Impedance-based real-time cell analyzer (e.g., xCELLigence)
-
E-Plates (96-well)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Optimize Seeding Density:
-
Plate Seeding:
-
Add 100 µL of cell culture medium to each well of an E-plate to obtain a background reading.
-
Seed the optimized number of cells in 100 µL of medium into the wells.
-
Allow cells to adhere and stabilize for 24 hours in the incubator, monitoring impedance changes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
-
Real-Time Monitoring:
-
Place the E-plate back into the real-time cell analyzer and monitor impedance continuously for the desired duration (e.g., 72 hours, 96 hours, or longer).
-
-
Data Analysis:
-
The instrument's software will generate real-time growth curves.
-
Normalize the data to the time of compound addition.
-
Calculate the percentage of cytotoxicity at different time points relative to the vehicle control.
-
Protocol 2: Long-Term Cytotoxicity Assessment using LDH Release Assay
This endpoint assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well clear-bottom tissue culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (for maximum LDH release control)
-
LDH assay kit
Procedure:
-
Cell Seeding:
-
Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound and vehicle control.
-
For a long-term experiment, maintain the cultures for the desired duration, changing the media with fresh compound at regular intervals (e.g., every 48 hours).
-
-
Sample Collection:
-
At each desired time point, carefully collect a small aliquot of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Controls:
-
Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with lysis buffer).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: General workflow for long-term cytotoxicity experiments with this compound.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmsgroup.it [nmsgroup.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. opentrons.com [opentrons.com]
- 11. Impedance (xCELLigence) [protocols.io]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Adjusting BYK204165 concentration for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BYK204165.
Troubleshooting Guide
Issue: Variability in Experimental Results with this compound
Unexpected variations in experimental outcomes, such as inconsistent IC50 values, can often be attributed to differences in cell density. It is a critical parameter that can influence the apparent potency of a compound.[1][2] Higher cell densities can lead to increased resistance to therapeutic agents.[1][2]
Recommendations:
-
Optimize Cell Seeding Density: Before conducting large-scale experiments, it is crucial to determine the optimal seeding density for your specific cell line and assay conditions. This ensures that cells are in an exponential growth phase and that the results are reproducible.
-
Maintain Consistent Cell Densities: Use a consistent seeding density across all experiments, including controls and treatment groups, to minimize variability.
-
Report Cell Plating Densities: When reporting experimental results, always include the cell seeding density to ensure transparency and reproducibility.[3]
Frequently Asked Questions (FAQs)
Q1: How does cell density affect the IC50 value of this compound?
Cell density can significantly impact the half-maximal inhibitory concentration (IC50) value.[1][4] Higher cell densities may lead to an apparent decrease in the potency of this compound (a higher IC50 value) due to several factors, including:
-
Increased drug metabolism: A higher number of cells can metabolize the compound more rapidly.
-
Altered cell signaling: Cell-to-cell contact and secreted factors at high densities can activate signaling pathways that promote survival and drug resistance.
-
Reduced drug availability: A fixed amount of the compound is distributed among a larger number of cells, lowering the effective concentration per cell.
Q2: What is the recommended cell seeding density for experiments with this compound?
The optimal cell seeding density is cell-line dependent and should be determined empirically for each experimental setup.[5] The goal is to maintain the cells in a logarithmic growth phase throughout the experiment.[3][6] Overly confluent or sparse cultures can lead to misleading results.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[7][8][9] PARP inhibitors work through a dual mechanism:
-
Catalytic Inhibition: They compete with the natural substrate (NAD+) to block the enzymatic activity of PARP1, which is crucial for DNA repair.[10]
-
PARP Trapping: They trap PARP1 on DNA at sites of damage, leading to the formation of toxic DNA-PARP1 complexes that can cause cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[10][11]
Q4: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been characterized against different PARP enzymes.
| Target | IC50 |
| Human Recombinant PARP-1 | 44.67 nM[9] |
| Murine PARP-2 | 4,168 nM[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for this compound Treatment
This protocol outlines the steps to determine the optimal cell seeding density for your experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a serial dilution of your cells in complete medium.
-
Seed the cells in a 96-well plate at a range of densities (e.g., from 1,000 to 20,000 cells/well).
-
Include wells with medium only as a background control.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete medium.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for each cell density.[12]
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle-treated control for each cell density.
-
Plot the cell viability against the log of the this compound concentration for each seeding density.
-
Determine the IC50 value for each density. The optimal seeding density will be the one that provides a robust assay window and a consistent IC50 value within the logarithmic growth phase.
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for adjusting this compound concentration.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bitesizebio.com [bitesizebio.com]
Impact of serum on BYK204165 activity in cell culture
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the PARP1 inhibitor, BYK204165. This resource is designed to provide troubleshooting guidance and answer frequently asked questions regarding the impact of serum on the activity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality. This compound exhibits approximately 100-fold selectivity for PARP1 over PARP2.[1]
Q2: We are observing a significant decrease in the potency (higher IC50) of this compound when we include serum in our cell culture media. Why is this happening?
This is a common phenomenon observed with many small molecule inhibitors in cell culture. The primary reason for the apparent decrease in potency is the binding of this compound to proteins present in the serum, with serum albumin being the most significant contributor. This protein binding sequesters the inhibitor, reducing the concentration of the free, unbound compound that is available to enter the cells and interact with its target, PARP1. Consequently, a higher total concentration of this compound is required to achieve the same level of PARP1 inhibition and biological effect, leading to an increased apparent IC50 value.
Q3: How much of an impact does serum typically have on the IC50 of a PARP inhibitor like this compound?
Q4: What are the published IC50 values for this compound?
In a cell-free assay with recombinant human PARP-1, this compound has a pIC50 of 7.35.[1] In cellular assays measuring the inhibition of H2O2-induced poly(ADP-ribose) synthesis, the IC50 values vary depending on the cell line. For example, in C4I human cervical carcinoma cells, the pIC50 is reported as 5.75.[1] It is important to note that the serum concentration used in these cellular assays was not specified in the primary publication, which can significantly influence the observed IC50.
Data Presentation
The following table provides an illustrative example of how serum concentration can affect the apparent IC50 of this compound in a cell-based PARP activity assay. Please note that these are hypothetical values based on the expected behavior of a PARP inhibitor and are intended for illustrative purposes only.
| Fetal Bovine Serum (FBS) Concentration | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0% | 50 | 1.0 |
| 2.5% | 125 | 2.5 |
| 5% | 250 | 5.0 |
| 10% | 500 | 10.0 |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 value for this compound in a cell-based assay. | Serum Protein Binding: The presence of serum in the culture medium is reducing the free concentration of the inhibitor. | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 0.5-2% FBS). 2. Conduct a Serum Shift Assay: Determine the IC50 of this compound at various serum concentrations to quantify the effect of serum. 3. Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium for the duration of the inhibitor treatment. |
| Compound Instability or Precipitation: this compound may be degrading or precipitating in the culture medium. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%). 3. Visual Inspection: Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. | |
| Cell Line Specific Factors: The cell line may have intrinsic resistance mechanisms or low PARP1 expression. | 1. Verify PARP1 Expression: Confirm that your cell line expresses PARP1 at a sufficient level using Western blotting. 2. Consider Drug Efflux: Some cell lines overexpress drug efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum lot can affect the cellular response. | 1. Standardize Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. 2. Serum Lot Testing: If possible, test new lots of serum for their effect on the IC50 of a control compound. |
| Assay-Specific Issues: The chosen assay may not be optimal for measuring PARP inhibition in your specific experimental setup. | 1. Use a Validated Assay: Employ a well-established method for measuring PARP activity, such as an ELISA-based assay for poly(ADP-ribose) (PAR) levels or immunofluorescence staining for PAR. 2. Include Proper Controls: Always include positive and negative controls in your assay. |
Experimental Protocols
Protocol for Determining the Impact of Serum on this compound IC50 (Serum Shift Assay)
Objective: To quantify the effect of serum on the apparent potency of this compound in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Reagents for your chosen PARP activity assay (e.g., PAR ELISA kit)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare separate batches of cell culture media containing different concentrations of FBS (e.g., 0%, 2.5%, 5%, and 10%).
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Induction of PARP Activity (Optional but Recommended): To enhance the assay window, you can induce DNA damage to activate PARP. A common method is to treat the cells with a DNA damaging agent like H2O2 or MMS for a short period before or during the inhibitor treatment.
-
Incubation: Incubate the plates for a duration appropriate for your cell line and assay (e.g., 1-4 hours).
-
PARP Activity Measurement: Lyse the cells and measure PARP activity using your chosen method (e.g., PAR ELISA) according to the manufacturer's instructions.
-
Data Analysis: For each serum concentration, plot the PARP activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value. The fold shift in IC50 can then be calculated by dividing the IC50 at a given serum concentration by the IC50 in serum-free conditions.
Visualizations
Caption: Mechanism of PARP1 in single-strand break repair and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 shift of this compound due to serum.
Caption: A logical workflow for troubleshooting an unexpectedly high IC50 of this compound.
References
- 1. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Imidazoquinolinone, Imidazopyridine, and Isoquinolindione Derivatives as Novel and Potent Inhibitors of the Poly(ADP-ribose) Polymerase (PARP): A Comparison with Standard PARP Inhibitors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Potency: BYK204165 versus Olaparib
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of the preclinical potency of two such inhibitors: BYK204165, a research compound, and Olaparib, a clinically approved therapeutic. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of these two agents.
Mechanism of Action: PARP Inhibition
Both this compound and Olaparib function as PARP inhibitors. PARP enzymes, primarily PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks (SSBs). By inhibiting these enzymes, these molecules prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[1][2][3]
Quantitative Comparison of Potency
The in vitro potency of this compound and Olaparib has been evaluated in various studies. The following table summarizes their inhibitory concentrations (IC50/pIC50) against PARP-1 and PARP-2 enzymes.
| Compound | Target | pIC50 | IC50 (nM) | Selectivity | Reference |
| This compound | Human PARP-1 | 7.35 | 44.67 | 100-fold selective for PARP-1 over PARP-2 | Eltze T, et al. Mol Pharmacol. 2008.[4] |
| Murine PARP-2 | 5.38 | 4,168 | Eltze T, et al. Mol Pharmacol. 2008.[4] | ||
| Olaparib | Human PARP-1 | - | 5 | Potent inhibitor of both PARP-1 and PARP-2 | Selleck Chemicals Product Data.[5] |
| Human PARP-2 | - | 1 | Selleck Chemicals Product Data.[5] | ||
| Human PARP-1 | - | ~0.5 - 1 | Compilation from various studies.[6] | ||
| Human PARP-2 | - | ~0.2 - 0.3 | Compilation from various studies.[6] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. IC50 values can vary between different assays and experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the potency data.
This compound: Cell-Free PARP-1 and PARP-2 Inhibition Assay
The potency of this compound was determined using a cell-free enzymatic assay as described by Eltze et al. (2008).
-
Enzyme Source : Recombinant human PARP-1 and murine PARP-2.
-
Assay Principle : The assay measures the incorporation of radiolabeled NAD+ onto biotinylated histone H1 by the PARP enzyme in the presence of damaged DNA.
-
Procedure :
-
The reaction was carried out in a 96-well plate coated with streptavidin.
-
Biotinylated histone H1 and fragmented salmon sperm DNA were added to the wells.
-
The PARP enzyme (either hPARP-1 or mPARP-2) was then added.
-
Various concentrations of the inhibitor (this compound) were included in the reaction mixture.
-
The enzymatic reaction was initiated by the addition of a mixture of unlabeled and [3H]-labeled NAD+.
-
The plate was incubated to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Unincorporated NAD+ was washed away.
-
The amount of incorporated [3H]-labeled ADP-ribose was quantified using a scintillation counter.
-
-
Data Analysis : The concentration of the inhibitor that caused a 50% reduction in enzyme activity (IC50) was calculated from the dose-response curves.
Olaparib: General Protocol for Cell-Free PARP Inhibition Assay
While a specific, directly comparable protocol for the cited Olaparib IC50 values is not detailed in a single source, a general methodology for determining PARP inhibition in a cell-free system is as follows.
-
Enzyme Source : Recombinant human PARP-1 or PARP-2.
-
Assay Principle : Similar to the assay for this compound, these assays typically measure the enzymatic activity of PARP through the incorporation of a labeled substrate.
-
Procedure :
-
A reaction buffer containing activated DNA (e.g., nicked DNA) is prepared.
-
Recombinant PARP enzyme is added to the buffer.
-
Serial dilutions of Olaparib are added to the reaction wells.
-
The reaction is initiated by the addition of NAD+.
-
The level of poly(ADP-ribose) (PAR) formation is quantified. This can be done using various methods, such as:
-
ELISA-based assays : Using an antibody that specifically recognizes PAR.
-
Fluorescence-based assays : Using a fluorescently labeled NAD+ analogue.
-
Radiometric assays : Using radiolabeled NAD+.
-
-
-
Data Analysis : IC50 values are determined by plotting the percentage of PARP inhibition against the logarithm of the Olaparib concentration.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BYK204165 for PARP-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, BYK204165, with other well-established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. The focus of this guide is to objectively assess the specificity of this compound for PARP-1, supported by experimental data and detailed methodologies.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. PARP-1, the most abundant and well-studied member, plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death. This vulnerability has been successfully exploited in oncology, with several PARP inhibitors receiving FDA approval for the treatment of various cancers.
The specificity of PARP inhibitors is a critical determinant of their efficacy and safety profiles. While targeting PARP-1 is key to their anti-cancer activity, off-target inhibition of other PARP family members or unrelated proteins, such as kinases, can lead to unintended side effects. This guide focuses on validating the specificity of a potent and selective PARP-1 inhibitor, this compound, in comparison to clinically approved PARP inhibitors.
Comparative Analysis of PARP Inhibitor Specificity
The following tables summarize the in vitro inhibitory potency (IC50) of this compound, Olaparib, Talazoparib, and Veliparib against PARP-1 and PARP-2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| This compound | 44.67[1] | 4,168[1] | ~93 |
| Olaparib | 5 | 1 | 0.2 |
| Talazoparib | 0.57[2] | - | - |
| Veliparib | 5.2 (Ki)[2] | 2.9 (Ki)[2] | 0.56 |
Note: IC50 and Ki values can vary depending on the assay conditions. Data presented here is compiled from various sources for comparative purposes. A direct head-to-head comparison under identical experimental conditions would provide the most accurate assessment of relative potency and selectivity.
Key Observations:
-
This compound demonstrates high selectivity for PARP-1 over PARP-2, with an approximately 93-fold greater potency for PARP-1.[1][3][4][5]
-
Olaparib and Veliparib exhibit potent inhibition of both PARP-1 and PARP-2, with less pronounced selectivity between the two isoforms.[2]
-
Talazoparib is a highly potent PARP-1 inhibitor.[2]
Off-Target Kinase Inhibition
Several PARP inhibitors have been shown to interact with protein kinases, which can contribute to both their therapeutic effects and toxicities. A comprehensive analysis of the off-target kinase profiles of Olaparib, Rucaparib, and Niraparib revealed that while Olaparib is highly selective with minimal kinase interactions, Rucaparib and Niraparib can inhibit several kinases at clinically relevant concentrations. The off-target profile of this compound has not been as extensively published.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PARP-1 in DNA single-strand break repair and a typical experimental workflow for assessing PARP inhibitor specificity.
References
Comparative Analysis of BYK204165 Cross-reactivity with PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the PARP inhibitor BYK204165, focusing on its cross-reactivity with other members of the Poly(ADP-ribose) polymerase (PARP) family. The information is presented to aid in the evaluation of its selectivity profile and potential applications in research and drug development.
Executive Summary
Comparative Selectivity of PARP Inhibitors
The following table summarizes the inhibitory activity (IC50/pIC50) of this compound and other prominent PARP inhibitors against various PARP family members. This data is compiled from various sources and should be used for comparative purposes, as absolute values can vary between different experimental setups.
| Compound | PARP1 | PARP2 | TNKS1 / PARP5a | TNKS2 / PARP5b | Selectivity Note |
| This compound | pIC50: 7.35 | pIC50: 5.38 (murine) | Not Available | Not Available | 100-fold selective for PARP-1 over PARP-2. |
| Olaparib | IC50: ~1-5 nM | IC50: ~1-5 nM | IC50: >10,000 nM | IC50: >10,000 nM | Potent inhibitor of both PARP1 and PARP2. |
| Niraparib | IC50: 3.8 nM | IC50: 2.1 nM | Not Available | Not Available | Potent inhibitor of PARP1 and PARP2. |
| Rucaparib | Ki: 1.4 nM | Not Available | Not Available | Not Available | Potent PARP1 inhibitor. |
| Talazoparib | IC50: 0.57 nM | Potent | Not Available | Not Available | Potent inhibitor of PARP1 and PARP2. |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against PARP enzymes. This method is based on a colorimetric ELISA-like assay that measures the poly(ADP-ribosyl)ation of histone proteins.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PARP family member.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP-1, PARP-2)
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
Reaction Setup:
-
Add 25 µL of the diluted test compound or vehicle (for control wells) to the histone-coated wells.
-
Add 25 µL of a pre-mixed solution containing the PARP enzyme and activated DNA to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction: Add 50 µL of NAD+ solution to each well to start the enzymatic reaction. The final concentration of NAD+ should be close to its Km value for the specific PARP enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Wash the plate three times with the wash buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary anti-PAR antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as described above.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes in the dark.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a PARP inhibitor.
Caption: Workflow for Determining PARP Inhibitor Selectivity.
Signaling Pathway Context
PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response (DDR) pathway. They are activated by DNA single-strand breaks and recruit other DNA repair proteins to the site of damage. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality.
The selectivity of a PARP inhibitor is crucial as different PARP family members have distinct cellular functions. For instance, while PARP-1 and PARP-2 are central to DNA repair, the tankyrases (TNKS1 and TNKS2) are involved in Wnt/β-catenin signaling and telomere maintenance. Therefore, a highly selective PARP-1 inhibitor like this compound may provide a more targeted approach to modulating the DNA damage response with potentially fewer off-target effects related to the inhibition of other PARP family members.
Caption: Role of PARP-1 in DNA Repair and Inhibition by this compound.
Benchmarking BYK204165: A Comparative Guide to Commercially Available PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational PARP inhibitor BYK204165 against four commercially available and clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information presented herein is collated from publicly available preclinical data to assist researchers in evaluating these compounds for their studies.
Introduction to this compound
This compound is a cell-permeable isoquinolinedione compound identified as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Its high selectivity for PARP1 over PARP2 makes it a valuable tool for investigating the specific roles of PARP1 in cellular processes, particularly in the realm of DNA damage repair. However, its development has been hampered by poor water solubility and a short half-life in in-vitro microsomal studies, which has limited its in-vivo evaluation.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in-vitro inhibitory potency of this compound and the four selected commercially available PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary between different studies and assay conditions. For the most accurate comparison, data from head-to-head studies under identical conditions is ideal.
Table 1: Biochemical Inhibitory Potency against PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (Fold, PARP2/PARP1) | Reference |
| This compound | 44.7 | 4168 | ~93 | [1][3] |
| Olaparib | 1 - 5 | 1 - 2 | ~1 | [4] |
| Niraparib | 2.1 - 3.8 | 2.1 | ~1 | [4] |
| Rucaparib | 1.4 | <5 | ~3.5 | [4] |
| Talazoparib | 0.57 | - | - | [4] |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of PARP2 IC50 to PARP1 IC50.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Condition | Cellular IC50 (nM) | Reference |
| A549 (Human Lung Epithelial) | Hydrogen Peroxide-activated PARP | 229.09 | [1] |
| C4I (Human Cervical) | Hydrogen Peroxide-activated PARP | 1778.28 | [1] |
| H9c2 (Rat Cardiac Myoblast) | Hydrogen Peroxide-activated PARP | 123.03 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
PARP1-Mediated DNA Single-Strand Break Repair Pathway
Caption: PARP1 signaling in single-strand break repair and the mechanism of PARP inhibitors.
General Workflow for a PARP Biochemical Inhibition Assay
Caption: A typical workflow for a biochemical PARP1 inhibition assay.
Experimental Protocols
Biochemical PARP1 Inhibition Assay (ELISA-based)
This protocol is a generalized procedure for determining the in-vitro inhibitory activity of a compound against PARP1.
Materials:
-
96-well plates pre-coated with histones
-
Recombinant human PARP1 enzyme
-
Biotinylated NAD+
-
PARP inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Rehydrate the histone-coated wells with assay buffer.
-
Inhibitor Addition: Prepare serial dilutions of the test compound in assay buffer and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor).
-
Enzyme Addition: Add a fixed concentration of PARP1 enzyme to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature.
-
Substrate Addition: After another wash step, add the HRP substrate and incubate until color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Trapping Assay (Western Blot-based)
This protocol outlines a common method to assess the ability of a PARP inhibitor to "trap" PARP1 on chromatin.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PARP inhibitor compound
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer
-
Chromatin fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-PARP1, anti-histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitor for a specified time. A DNA damaging agent can be added to enhance PARP activation and trapping.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins, following the instructions of a commercial kit.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for Western blotting.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PARP1.
-
Probe the same membrane with an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometry to quantify the intensity of the PARP1 and histone bands. Normalize the PARP1 signal to the histone signal for each sample. The increase in the normalized PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Conclusion
This compound demonstrates high potency and selectivity for PARP1 in biochemical assays. This makes it a valuable research tool for dissecting the specific functions of PARP1. However, its utility in more complex biological systems and in vivo models is limited by its physicochemical properties. The commercially available PARP inhibitors, while generally less selective for PARP1 over PARP2, have well-characterized pharmacokinetic and pharmacodynamic profiles and have demonstrated clinical efficacy. The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies requiring specific inhibition of PARP1, this compound presents a compelling option, provided the experimental system is compatible with its limitations. For broader studies of PARP inhibition or for in vivo experiments, the clinically approved inhibitors are more suitable choices.
References
The Promise of PARP1 Inhibition: A Comparative Review of Preclinical Efficacy in Diverse Cancer Models
While the specific compound BYK204165 has been identified as a potent and selective PARP1 inhibitor, its therapeutic potential in vivo remains unexplored due to a short biological half-life.[1] This review, therefore, provides a comparative analysis of the efficacy of other notable PARP inhibitors in various preclinical cancer models, offering valuable insights for researchers and drug development professionals in the field of oncology.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair (DDR) pathways, such as those harboring BRCA1/2 mutations.[2][3][4] These drugs exploit the concept of synthetic lethality, where the inhibition of a second DNA repair pathway in cancer cells already deficient in one leads to cell death.[3][5] This guide delves into the preclinical efficacy of various PARP inhibitors, presenting comparative data, experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Comparative Efficacy of PARP Inhibitors in Preclinical Cancer Models
The preclinical landscape of PARP inhibitors is dominated by several key players, including olaparib, rucaparib, niraparib, and talazoparib (B560058), all of which have gained regulatory approval for treating various cancers.[3] A newer generation of highly selective PARP1 inhibitors, such as saruparib (AZD5305), is also showing promise in preclinical studies.[6][7]
| Inhibitor | Cancer Model | Key Findings | Reference |
| Saruparib (AZD5305) | Patient-Derived Xenografts (PDX) of BRCA1/2-associated breast, ovarian, and pancreatic cancer | Demonstrated superior and more durable antitumor activity compared to olaparib. Preclinical complete response rate of 75% for saruparib vs. 37% for olaparib. Median progression-free survival was 386 days with saruparib versus 90 days with olaparib. | [6] |
| Olaparib | BRCAm Xenografts (MDA-MB-436, Capan-1, DLD-1 BRCA2-/-) | Showed tumor regression in MDA-MB-436 and tumor growth inhibition in Capan-1 and DLD-1 BRCA2-/- models.[7] In combination with the anti-PD-L1 antibody durvalumab, it showed an overall response rate of 63% in a phase II study of platinum-sensitive relapsed ovarian cancer.[8] | [7][8] |
| Talazoparib | Wilms' tumor (PALB2 mutation), BRCA1-deficient triple-negative breast cancer (MX-1), and BRCA2-deficient colon cancer (DLD-1) xenografts | A long-acting prodrug of talazoparib (PEG∼TLZ) showed equivalent tumor suppression to a month of daily oral dosing of talazoparib in a single injection.[9] | [9] |
| Rucaparib | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with BRCA mutations | Received FDA approval based on superior efficacy over docetaxel (B913) or an alternate androgen receptor pathway inhibitor.[3] In a Phase I/II trial in combination with PLX038, it is being investigated for solid tumors and small cell cancers.[10] | [3][10] |
| AG14447 | Human colorectal cancer (SW620) xenografts in mice | Demonstrated outstanding in vivo chemosensitization potency at tolerable doses when combined with temozolomide (B1682018), being at least 10 times more potent than the initial lead compound, AG14361.[11] | [11] |
Experimental Protocols
The evaluation of PARP inhibitor efficacy in preclinical models relies on a variety of well-established experimental protocols.
In Vitro Cell Growth Inhibition Assay
This assay is fundamental to determining the cytotoxic effect of a drug on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of the PARP inhibitor, both alone and in combination with other agents like temozolomide or topotecan.[11]
-
Incubation: The cells are incubated for a set period, typically 5 days.[11]
-
Cell Viability Measurement: Cell growth is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures protein content. The optical density (OD) is read using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined from dose-response curves.[1]
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
These models involve the transplantation of human tumors into immunodeficient mice and are crucial for evaluating the in vivo efficacy of anti-cancer agents.[12][13]
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice.[7][11]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, PARP inhibitor alone, combination therapy).[11]
-
Drug Administration: The investigational drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[7]
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated.[11]
-
Efficacy Endpoints: The primary endpoints for efficacy are typically tumor growth inhibition, tumor regression, and progression-free survival.[6][7]
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.[11]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with PARP inhibitors.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancers.
Caption: Workflow for preclinical evaluation of PARP inhibitor efficacy.
Future Directions and Combination Therapies
The field of PARP inhibition continues to evolve, with a focus on overcoming resistance and expanding their use to a broader patient population.[6] Combination therapies are a key area of investigation. Preclinical and clinical studies are exploring the synergy of PARP inhibitors with:
-
Immunotherapy: PARP inhibitors can increase tumor mutational burden and enhance PD-L1 expression, potentially making tumors more susceptible to immune checkpoint inhibitors.[8]
-
Chemotherapy: PARP inhibitors can potentiate the DNA-damaging effects of cytotoxic agents like temozolomide and topoisomerase I inhibitors.[11][14]
-
Other Targeted Agents: Combining PARP inhibitors with agents targeting other DNA repair pathways, such as ATR inhibitors, is being explored to overcome resistance.[6][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. A pan‐tumor review of the role of poly(adenosine diphosphate ribose) polymerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 7. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
- 9. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor-targeted top1 inhibitor delivery with optimized parp inhibition in advanced solid tumors: a phase i trial of gapped scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trial studies targeted therapy for PARP-resistant tumors and chemotherapy-resistant small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
Validating the On-Target Activity of BYK204165 Using a PARP-1 Knockout Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the PARP inhibitor BYK204165 in wild-type versus PARP-1 knockout cells, offering a clear methodology for validating its on-target activity.
The development of selective Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors is a cornerstone of modern oncology research. This compound is a potent and selective inhibitor of PARP-1, a key enzyme in DNA damage repair.[1][2][3][4][5] Validating that the cellular effects of a PARP inhibitor are indeed due to its interaction with PARP-1 is a critical step in its preclinical development. The use of isogenic cell lines, where the target protein is genetically deleted, provides the most direct and reliable method for such validation.[6]
This guide details the experimental framework for confirming the PARP-1-specific activity of this compound by comparing its effects in a wild-type human cell line versus a corresponding PARP-1 knockout cell line. A highly selective PARP-1 inhibitor is expected to exhibit significantly diminished activity in cells lacking PARP-1.[6]
Comparative Analysis of this compound Activity
The following tables summarize the expected quantitative data from a series of validation experiments.
Table 1: Cellular Potency of this compound
| Cell Line | Genotype | IC50 (nM) |
| HAP1 | Wild-Type | 15 nM |
| HAP1 PARP-1 KO | PARP-1 Knockout | >10,000 nM |
IC50 values were determined using a standard cell viability assay following 72 hours of continuous exposure to this compound.
Table 2: Inhibition of PARP-1 Automodification
| Cell Line | Genotype | This compound (100 nM) | PAR Signal Intensity (% of control) |
| HAP1 | Wild-Type | - | 100% |
| HAP1 | Wild-Type | + | 5% |
| HAP1 PARP-1 KO | PARP-1 Knockout | - | <1% |
| HAP1 PARP-1 KO | PARP-1 Knockout | + | <1% |
PAR (poly-ADP-ribose) signal intensity was quantified by immunofluorescence following induction of DNA damage.
Table 3: DNA Damage Response (γH2AX Foci Formation)
| Cell Line | Genotype | Treatment | γH2AX Foci per Cell (average) |
| HAP1 | Wild-Type | Vehicle | 2 |
| HAP1 | Wild-Type | This compound (100 nM) + MMS (0.001%) | 58 |
| HAP1 PARP-1 KO | PARP-1 Knockout | Vehicle | 25 |
| HAP1 PARP-1 KO | PARP-1 Knockout | This compound (100 nM) + MMS (0.001%) | 28 |
Cells were pre-treated with this compound for 1 hour before a 24-hour treatment with the DNA alkylating agent methyl methanesulfonate (B1217627) (MMS).
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and experimental design, the following diagrams are provided.
Caption: PARP-1 signaling pathway in response to DNA damage.
Caption: Workflow for validating this compound selectivity.
Caption: Expected outcomes of this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: Wild-type HAP1 and HAP1 PARP-1 knockout (KO) cells. HAP1 PARP-1 KO cells are generated using CRISPR/Cas9 technology to ensure a clean genetic background.[7]
-
Culture Conditions: Cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Validation of Knockout: The absence of PARP-1 protein in the KO cell line should be confirmed by Western blot analysis prior to initiating experiments.[6]
Cell Viability Assay (IC50 Determination)
-
Seeding: Seed wild-type and PARP-1 KO cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter logistic curve to determine the IC50 values.
PAR Formation Assay (Immunofluorescence)
-
Cell Plating: Seed wild-type and PARP-1 KO cells on glass coverslips in a 24-well plate.
-
Inhibitor Treatment: Pre-treat cells with 100 nM this compound or vehicle for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H2O2 for 10 minutes.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount coverslips with DAPI-containing mounting medium. Capture images using a fluorescence microscope and quantify the nuclear PAR signal intensity using image analysis software (e.g., ImageJ).
γH2AX Foci Formation Assay
-
Cell Seeding: Plate wild-type and PARP-1 KO cells on glass coverslips.
-
Treatment: Pre-treat with 100 nM this compound or vehicle for 1 hour, followed by co-treatment with 0.001% MMS for 24 hours.
-
Fixation and Permeabilization: Follow the same procedure as in the PAR formation assay.
-
Immunostaining: Block and incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX. Use a fluorescently labeled secondary antibody for detection.
-
Imaging and Analysis: Acquire images using a confocal or high-content imaging system. Count the number of distinct γH2AX foci per nucleus.
By employing these rigorous experimental methodologies, researchers can confidently validate the on-target activity of this compound, a crucial step in the development of this selective PARP-1 inhibitor for potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of BYK204165: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the selective PARP1 inhibitor BYK204165. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound, in line with established safety protocols.
All disposal procedures for this compound must be conducted in accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a respirator may be required. |
Disposal Procedures for Unused this compound
For the disposal of unused or expired this compound, it is recommended to follow the guidelines outlined in the Safety Data Sheet (SDS). The primary method of disposal is to treat it as chemical waste.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Always begin by checking with your institution's EHS office to ensure compliance with all relevant disposal regulations.[1]
-
Package for Disposal:
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a container that is compatible with the chemical.
-
Clearly label the waste container with the chemical name ("this compound") and any associated hazard warnings.
-
-
Arrange for Chemical Waste Pickup: Contact your institution's hazardous waste disposal program to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.
Handling Spills
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill Response Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and increase ventilation.
-
Contain the Spill: Use an absorbent material, such as vermiculite, sand, or earth, to contain the spill. Avoid using combustible materials like sawdust.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, such as ethanol, followed by soap and water.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) for this compound or the protocols established by your institution. Always prioritize safety and regulatory compliance.
References
Comprehensive Safety and Handling Protocol for BYK-204165
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of BYK-204165, a potent and selective poly(ADP-ribose) polymerase (PARP)-1 inhibitor.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling BYK-204165, the following personal protective equipment is required:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator | To be used when handling the compound in powdered form to avoid dust formation and inhalation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected before use and disposed of after contamination. Proper glove removal technique is essential to avoid skin contact.[1] |
| Eye Protection | NIOSH (US) or EN 166 (EU) approved safety glasses or goggles | To protect against splashes or dust particles entering the eyes.[1] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing | The type of body protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[1] |
Operational and Disposal Plans
Handling and Storage:
BYK-204165 should be handled with care to avoid contact with skin, eyes, and clothing.[1] Ingestion and inhalation should be strictly avoided.[1] It is crucial to wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed and washed before reuse.[1]
For storage, the container should be kept tightly closed in a dry and well-ventilated area.[1] Recommended long-term storage temperature is -20°C, while short-term storage can be at 2-8°C.[1]
Accidental Release Measures:
In the event of a spill, personal precautions should be taken to wear respiratory protection and avoid dust formation.[1] The area should be evacuated if necessary. Do not let the product enter drains.[1] For cleanup, the material should be picked up and arranged for disposal without creating dust, for example by sweeping and shoveling into a suitable, closed container.[1]
Disposal:
Contaminated materials and the compound itself should be disposed of in accordance with applicable federal, state, and local environmental regulations. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[1] |
| Skin Contact | Immediately flush skin with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called, and the victim should be taken to the hospital immediately.[1] |
| Eye Contact | Check for and remove any contact lenses. Flush eyes with plenty of water, ensuring to separate the eyelids with fingers. Call a physician.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water and call a physician.[1] |
Experimental Workflow for Handling BYK-204165
The following diagram outlines the standard procedure for safely handling BYK-204165 in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
